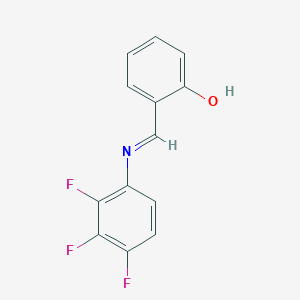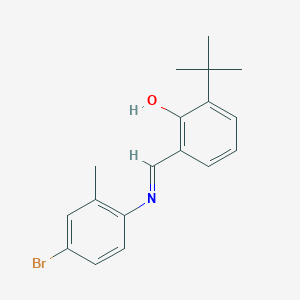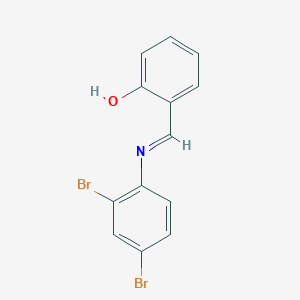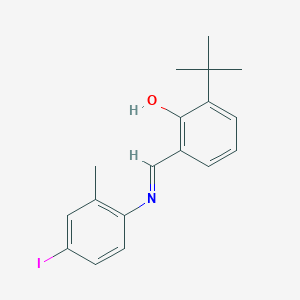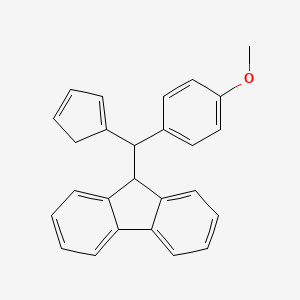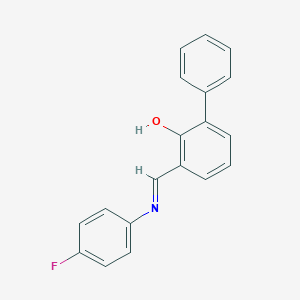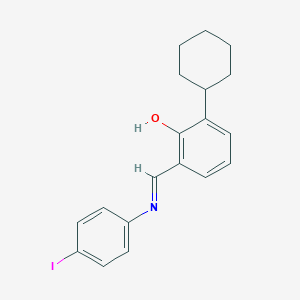
N-(3-Cyclohexylsalicylidene)-4-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyclohexylsalicylidene)-4-iodoaniline (N-CSA-4-IA) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmaceuticals. N-CSA-4-IA is a versatile compound with a variety of properties, making it an ideal choice for many research applications.
科学研究应用
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, this compound has been used in biochemistry, as a reagent for the determination of amino acids and proteins.
作用机制
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is a versatile compound that can be used in a variety of reactions. It acts as a Lewis acid, which means it can form a covalent bond with a Lewis base, such as an amine or a carboxylic acid. This reaction forms a cyclic product, which can then be used in a variety of reactions, such as the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It has also been used to study the effects of hormones on the body, as well as the effects of various drugs on the brain.
实验室实验的优点和局限性
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and non-irritating, making it safe to use in lab experiments. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
未来方向
N-(3-Cyclohexylsalicylidene)-4-iodoaniline has a wide range of potential applications in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the human body. It could also be used to study the effects of hormones on the body, as well as the effects of various drugs on the brain. In addition, this compound could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and dyes. Finally, this compound could be used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
合成方法
N-(3-Cyclohexylsalicylidene)-4-iodoaniline is synthesized by a two-step process. The first step involves the reaction of 3-cyclohexylsalicylaldehyde with 4-iodoaniline in anhydrous dimethylformamide (DMF). This reaction yields this compound as a white solid. The second step involves the reaction of this compound with a base, such as sodium hydroxide, in an aqueous solution. This reaction yields this compound as a yellow solid.
属性
IUPAC Name |
2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h4,7-14,22H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMPOHZZRKSKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)
![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
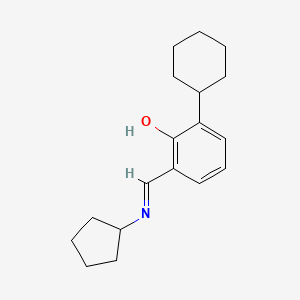
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
